

# Application Notes and Protocols for gp120 (318-327) Peptide in ELISpot Assay

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## Compound of Interest

Compound Name: HIV gp120 (318-327)

Cat. No.: B12362587

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at the single-cell level. This technique is particularly valuable in HIV research for monitoring T-cell responses to specific viral epitopes. The HIV-1 envelope glycoprotein gp120 is a critical target for the host immune system, and peptides derived from this protein are frequently used to stimulate T-cells in vitro. The gp120 (318-327) peptide, with the sequence RGPGRAFVTI, is a well-characterized cytotoxic T-lymphocyte (CTL) epitope.<sup>[1][2]</sup> These application notes provide a detailed protocol for utilizing the gp120 (318-327) peptide in an IFN- $\gamma$  ELISpot assay to measure antigen-specific T-cell responses.

### Principle of the Assay

The ELISpot assay is a modification of the ELISA technique.<sup>[3]</sup> In an IFN- $\gamma$  ELISpot, a 96-well plate is coated with a capture antibody specific for IFN- $\gamma$ . Peripheral blood mononuclear cells (PBMCs) are then added to the wells along with the gp120 (318-327) peptide. If the PBMCs contain T-cells that recognize this peptide, they will be stimulated to secrete IFN- $\gamma$ . The secreted cytokine is captured by the antibody on the plate membrane in the immediate vicinity of the secreting cell. After an incubation period, the cells are washed away, and a second, biotinylated antibody that recognizes a different epitope on the IFN- $\gamma$  molecule is added. This

detection antibody is then visualized by adding a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase) followed by a substrate that precipitates and forms a colored spot at the site of cytokine secretion. Each spot represents a single IFN- $\gamma$ -secreting cell.

## Data Presentation

Table 1: Representative Quantitative Data of T-Cell Responses to gp120 (318-327) Peptide in an IFN- $\gamma$  ELISpot Assay

Sample ID	Donor Status	Stimulant	Cell Number per Well	Peptide Concentration ( $\mu\text{g/mL}$ )	Mean Spot Forming Units (SFU) per $10^6$ PBMCs	Standard Deviation
001	HIV-1 Positive	gp120 (318-327)	$2 \times 10^5$	5	150	12
001	HIV-1 Positive	No Peptide (Negative Control)	$2 \times 10^5$	0	5	2
001	HIV-1 Positive	PHA (Positive Control)	$2 \times 10^5$	5	850	45
002	HIV-1 Negative	gp120 (318-327)	$2 \times 10^5$	5	8	3
002	HIV-1 Negative	No Peptide (Negative Control)	$2 \times 10^5$	0	4	1
002	HIV-1 Negative	PHA (Positive Control)	$2 \times 10^5$	5	920	58

Note: Data are hypothetical and for illustrative purposes, based on typical responses observed in ELISpot assays. A positive response is often defined as being significantly above the negative control, for example,  $\geq 55$  spots per million PBMCs after subtracting twice the background count.[4]

## Experimental Protocols

### Materials Required:

- PVDF-membrane 96-well ELISpot plates
- Human IFN- $\gamma$  ELISpot kit (containing capture antibody, biotinylated detection antibody, and streptavidin-enzyme conjugate)
- **HIV gp120 (318-327)** peptide (RGPGRAFVTI)
- Cryopreserved or fresh human PBMCs
- Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine)
- Phytohemagglutinin (PHA) as a positive control
- Wash buffer (PBS with 0.05% Tween-20)
- Coating buffer (sterile PBS)
- Blocking solution (e.g., RPMI-1640 with 10% FBS)
- Substrate for the enzyme (e.g., BCIP/NBT for alkaline phosphatase)
- Sterile deionized water
- Humidified 37°C, 5% CO<sub>2</sub> incubator
- ELISpot plate reader

### Detailed Methodology for IFN- $\gamma$ ELISpot Assay:

## Day 1: Plate Coating and Cell Preparation

- Plate Coating:
  - Pre-wet the PVDF membrane of each well with 15  $\mu$ L of 35% ethanol for 1 minute.
  - Wash the wells twice with 200  $\mu$ L of sterile PBS.
  - Dilute the anti-IFN- $\gamma$  capture antibody in sterile coating buffer to the manufacturer's recommended concentration.
  - Add 100  $\mu$ L of the diluted capture antibody to each well.
  - Seal the plate and incubate overnight at 4°C.
- Cell Preparation:
  - If using cryopreserved PBMCs, thaw them rapidly in a 37°C water bath.
  - Transfer the cells to a 15 mL conical tube and slowly add 10 mL of complete RPMI-1640 medium.
  - Centrifuge at 300 x g for 10 minutes.
  - Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.
  - Count the viable cells using a hemocytometer and trypan blue exclusion.
  - Adjust the cell concentration to  $2 \times 10^6$  cells/mL in complete medium.
  - Allow the cells to rest in a humidified incubator at 37°C, 5% CO<sub>2</sub> for 2-4 hours.

## Day 2: Cell Stimulation and Incubation

- Plate Washing and Blocking:
  - Wash the antibody-coated plate five times with 200  $\mu$ L of sterile PBS per well.
  - Add 200  $\mu$ L of blocking solution (e.g., complete RPMI-1640) to each well.

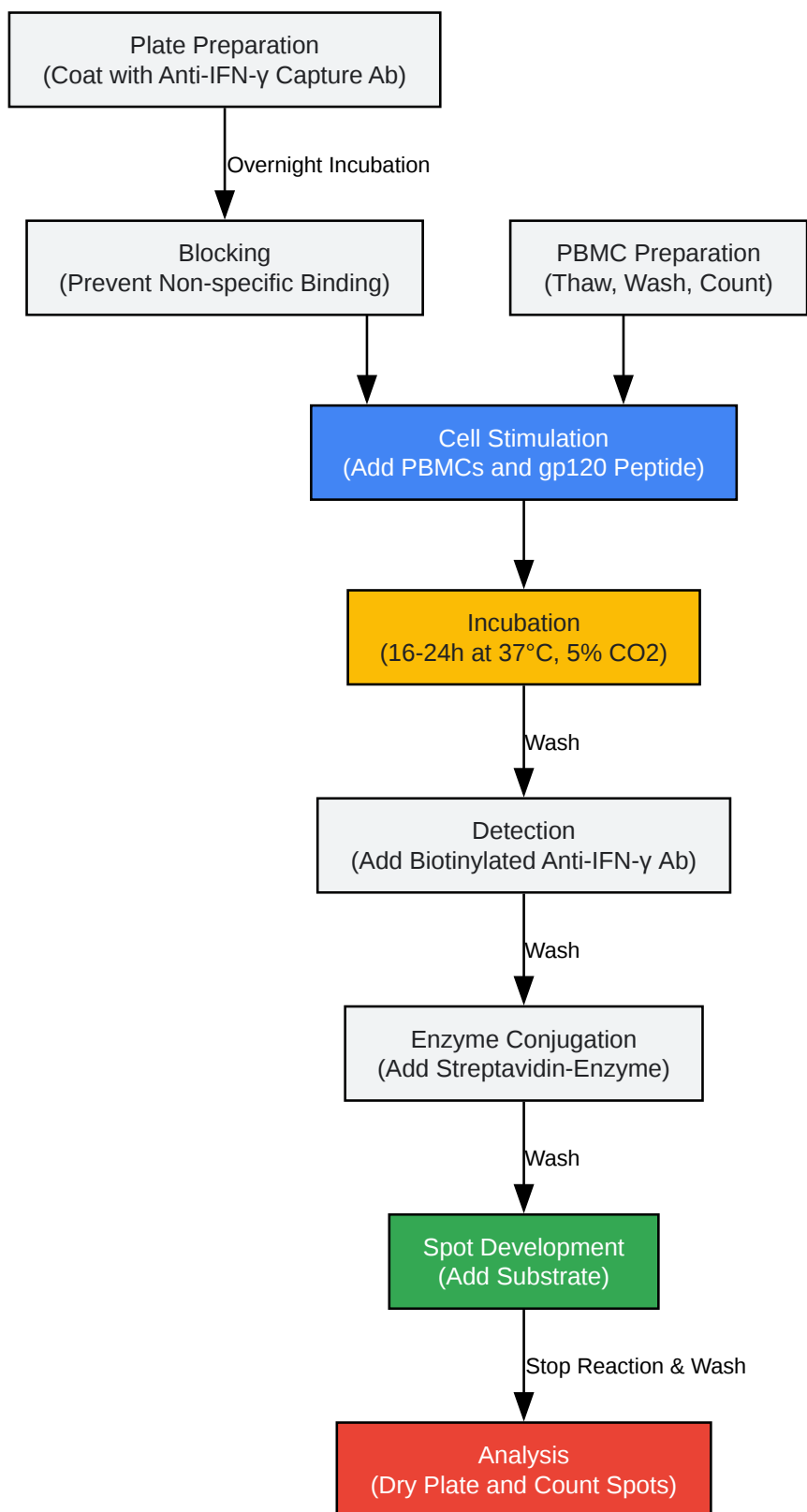
- Incubate the plate at room temperature for at least 2 hours.
- Preparation of Stimulants:
  - Reconstitute the gp120 (318-327) peptide according to the manufacturer's instructions.
  - Prepare a working solution of the peptide at a final concentration of 5-10 µg/mL in complete medium.[\[4\]](#)[\[5\]](#)
  - Prepare a working solution of PHA at a final concentration of 2.5-5 µg/mL in complete medium for the positive control wells.[\[6\]](#)
  - Use complete medium alone for the negative control wells.
- Cell Plating and Stimulation:
  - Discard the blocking solution from the plate.
  - Add 100 µL of the prepared cell suspension (containing  $2 \times 10^5$  PBMCs) to each well.[\[4\]](#)[\[7\]](#)
  - Add 100 µL of the appropriate stimulant (gp120 peptide, PHA, or medium alone) to the corresponding wells. The final volume in each well will be 200 µL.
  - Incubate the plate in a humidified incubator at 37°C with 5% CO<sub>2</sub> for 16-24 hours.[\[4\]](#)[\[8\]](#) Do not disturb the plate during incubation to avoid spot distortion.[\[8\]](#)

### Day 3: Spot Development and Analysis

- Cell Removal and Detection Antibody Incubation:
  - Wash the plate five times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well to remove the cells.
  - Dilute the biotinylated anti-IFN-γ detection antibody in wash buffer to the manufacturer's recommended concentration.
  - Add 100 µL of the diluted detection antibody to each well.

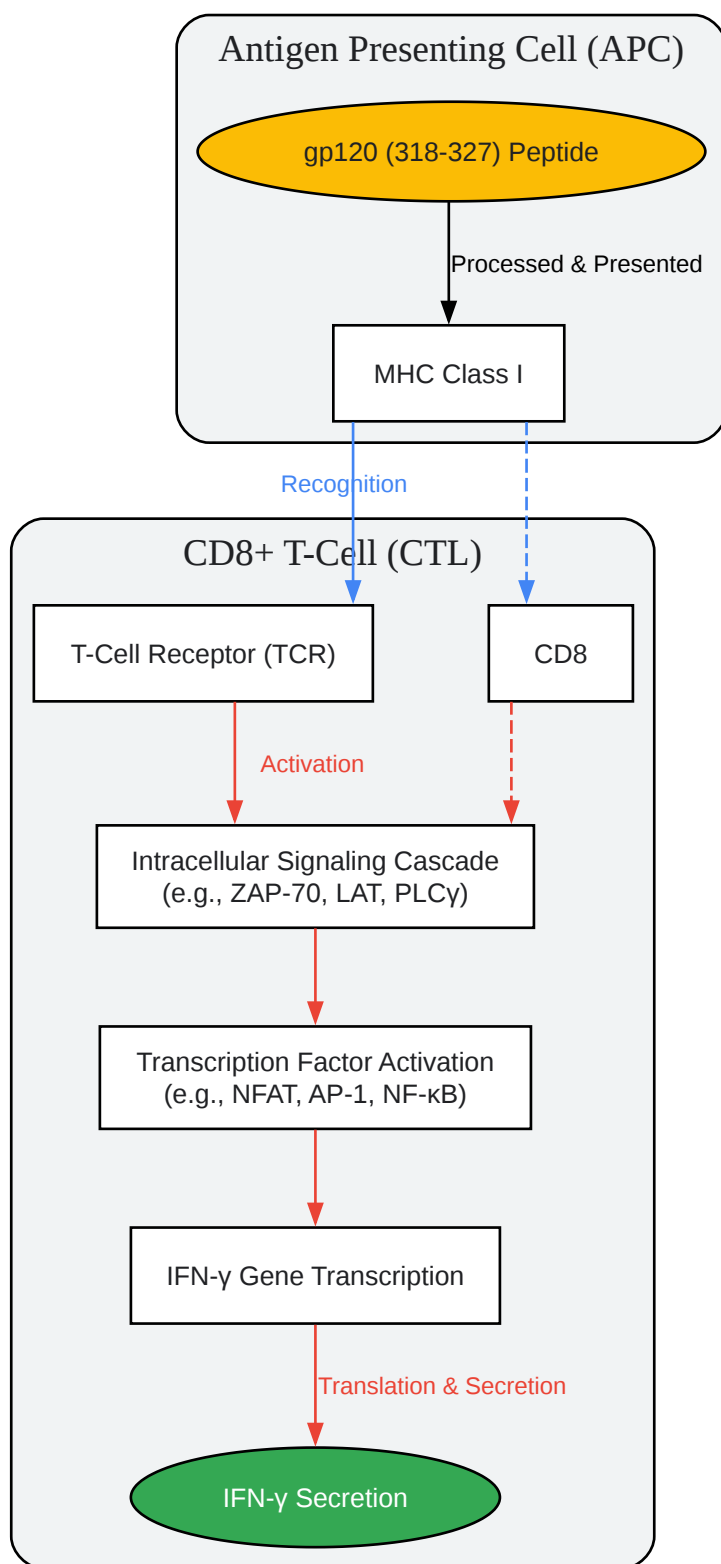
- Incubate the plate at room temperature for 2 hours.
- Streptavidin-Enzyme Conjugate Incubation:
  - Wash the plate five times with 200  $\mu$ L of wash buffer per well.
  - Dilute the streptavidin-enzyme conjugate in wash buffer according to the manufacturer's instructions.
  - Add 100  $\mu$ L of the diluted conjugate to each well.
  - Incubate the plate at room temperature for 1 hour in the dark.
- Spot Development:
  - Wash the plate five times with 200  $\mu$ L of wash buffer per well, followed by two washes with sterile PBS.
  - Prepare the substrate solution according to the manufacturer's instructions.
  - Add 100  $\mu$ L of the substrate solution to each well.
  - Monitor spot development, which can take from 5 to 30 minutes. Stop the reaction by washing the plate thoroughly with deionized water when the spots are well-defined and the background is clean.
- Plate Reading and Analysis:
  - Allow the plate to dry completely in the dark.
  - Count the spots in each well using an automated ELISpot reader.
  - Calculate the number of spot-forming units (SFU) per million PBMCs.

## Visualization



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Caption: Experimental workflow for the IFN-γ ELISpot assay.



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Caption: T-cell activation signaling pathway by gp120 peptide.



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